molecular formula C16H17F2N3 B6030602 1-(2,5-difluorobenzyl)-4-(2-pyridinyl)piperazine

1-(2,5-difluorobenzyl)-4-(2-pyridinyl)piperazine

Cat. No. B6030602
M. Wt: 289.32 g/mol
InChI Key: BUAKNDZWFKVVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-difluorobenzyl)-4-(2-pyridinyl)piperazine, commonly known as DFPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DFPP belongs to the class of piperazine compounds, which have been extensively studied for their pharmacological properties. In

Mechanism of Action

The mechanism of action of DFPP is not fully understood. However, it is believed that DFPP acts as a selective antagonist for the 5-HT1A and 5-HT7 receptors, which are involved in the regulation of mood, anxiety, and cognition. DFPP has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
DFPP has been shown to have various biochemical and physiological effects. In animal studies, DFPP has been shown to decrease immobility time in the forced swim test, which is a measure of antidepressant-like activity. DFPP has also been shown to decrease anxiety-like behavior in the elevated plus maze test. In addition, DFPP has been shown to increase dopamine release in the prefrontal cortex and striatum, which are regions of the brain involved in reward and motivation.

Advantages and Limitations for Lab Experiments

DFPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of selectivity for the 5-HT1A and 5-HT7 receptors. However, one of the limitations of DFPP is that it has a relatively low affinity for these receptors compared to other compounds. In addition, DFPP has not been extensively studied in humans, and its safety and efficacy as a drug candidate are not fully understood.

Future Directions

There are several future directions for research on DFPP. One direction is to investigate its potential as a drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. Another direction is to investigate its potential as a radioligand for imaging studies in PET and SPECT. In addition, further studies are needed to fully understand the mechanism of action of DFPP and its biochemical and physiological effects. Finally, more studies are needed to investigate the safety and efficacy of DFPP in humans.
Conclusion
In conclusion, DFPP is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DFPP has been studied for its potential as a drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. DFPP has also been studied for its potential as a radioligand for imaging studies in PET and SPECT. DFPP has a high degree of selectivity for the 5-HT1A and 5-HT7 receptors and has shown potential in animal studies for its antidepressant-like and anxiolytic effects. However, further studies are needed to fully understand the mechanism of action of DFPP and its safety and efficacy in humans.

Synthesis Methods

The synthesis of DFPP involves the reaction of 2,5-difluorobenzyl chloride with 2-pyridinylpiperazine in the presence of a base catalyst. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The resulting product is purified using column chromatography or recrystallization.

Scientific Research Applications

DFPP has shown potential in various scientific research applications. One of the major applications of DFPP is in the field of medicinal chemistry. DFPP has been studied for its potential as a drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. DFPP has also been studied for its potential as a radioligand for imaging studies in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3/c17-14-4-5-15(18)13(11-14)12-20-7-9-21(10-8-20)16-3-1-2-6-19-16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAKNDZWFKVVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)F)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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